molecular formula C15H17ClN2S B5684719 1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine

1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine

Cat. No.: B5684719
M. Wt: 292.8 g/mol
InChI Key: MLSFHUXICJXGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine, also known as TCP, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1980s and has been extensively studied for its potential applications in scientific research. TCP is a highly selective agonist of the serotonin receptor 5-HT1B, which plays a crucial role in the regulation of various physiological and behavioral functions.

Mechanism of Action

1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine acts as a selective agonist of the 5-HT1B receptor, which is a G protein-coupled receptor that is coupled to the inhibition of adenylate cyclase. Activation of the 5-HT1B receptor leads to the inhibition of neurotransmitter release, which results in the modulation of various physiological and behavioral functions.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of mood and anxiety, and the modulation of feeding behavior. It has also been shown to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine has several advantages for use in lab experiments, including its high affinity for the 5-HT1B receptor and its selective agonist activity. However, it also has some limitations, such as its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on 1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine and its potential applications. These include the development of more selective agonists and antagonists of the 5-HT1B receptor, the investigation of its potential therapeutic applications in the treatment of mood disorders and anxiety, and the exploration of its potential role in the regulation of feeding behavior and metabolism.
In conclusion, this compound is a highly selective agonist of the serotonin receptor 5-HT1B, which has been extensively studied for its potential applications in scientific research. It has a range of biochemical and physiological effects and has been used to study the role of serotonin receptors in various physiological and behavioral functions. While it has several advantages for use in lab experiments, it also has some limitations, and there are several potential future directions for research on its potential applications.

Synthesis Methods

The synthesis of 1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with 2-thienylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified using column chromatography to obtain pure this compound.

Scientific Research Applications

1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine has been widely used in scientific research to study the role of serotonin receptors in various physiological and behavioral functions. It has been shown to have a high affinity for the 5-HT1B receptor, which is involved in the regulation of mood, anxiety, aggression, and feeding behavior. This compound has also been used to study the effects of serotonin receptor agonists and antagonists on the central nervous system.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-(thiophen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2S/c16-13-3-1-4-14(11-13)18-8-6-17(7-9-18)12-15-5-2-10-19-15/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSFHUXICJXGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CS2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.